molecular formula C25H50N2 B12651431 3-(Docosylamino)propiononitrile CAS No. 94109-54-3

3-(Docosylamino)propiononitrile

Cat. No.: B12651431
CAS No.: 94109-54-3
M. Wt: 378.7 g/mol
InChI Key: LHWCMSVFDYDFMV-UHFFFAOYSA-N
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Description

3-(Docosylamino)propiononitrile is a nitrile-functionalized organic compound characterized by a docosyl (C22) alkyl chain attached to a propiononitrile backbone via an amino group. Such compounds often exhibit amphiphilic properties, enabling use in emulsification or as intermediates in organic reactions .

Properties

CAS No.

94109-54-3

Molecular Formula

C25H50N2

Molecular Weight

378.7 g/mol

IUPAC Name

3-(docosylamino)propanenitrile

InChI

InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h27H,2-22,24-25H2,1H3

InChI Key

LHWCMSVFDYDFMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Docosylamino)propiononitrile typically involves the reaction of docosylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of 3-(Docosylamino)propiononitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(Docosylamino)propiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Docosylamino)propiononitrile is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its long alkyl chain. It may be used in the development of novel biomolecules or as a model compound for studying membrane dynamics .

Medicine: Research is ongoing to explore the potential medicinal applications of 3-(Docosylamino)propiononitrile. Its derivatives may exhibit bioactive properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for applications in coatings, lubricants, and other industrial products .

Mechanism of Action

The mechanism of action of 3-(Docosylamino)propiononitrile is primarily related to its interaction with molecular targets through its amino and nitrile groups. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The long alkyl chain may also play a role in modulating the compound’s interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Propiononitrile Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and applications of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Applications References
3-(Benzylamino)propionitrile C₁₀H₁₃N₂ 161.23 Benzyl (C₆H₅CH₂) Organic synthesis, catalyst preparation
(±)-3-[(1-Methyl-2-phenylethyl)amino]propiononitrile HCl C₁₂H₁₆ClN₂ 232.72 Chiral phenethyl group Pharmaceutical synthesis, neuroresearch
3-[(2-Hydroxyethyl)amino]propiononitrile C₅H₁₀N₂O 114.15 Hydroxyethyl (HOCH₂CH₂) Catalyst in nitrile hydrogenation
3-(N-Methylanilino)propiononitrile C₁₀H₁₂N₂ 160.22 N-Methylaniline Dye intermediates, surfactants
3-(2-Phenylhydrazino)propiononitrile C₉H₁₀N₄ 174.21 Phenylhydrazine Specialized chemical synthesis
Key Observations:
  • Hydrophobicity: The docosylamino group (C22) confers significantly higher hydrophobicity compared to shorter-chain analogs like benzyl or hydroxyethyl derivatives. This property may enhance its utility in lipid membrane studies or as a surfactant .
  • Reactivity: The nitrile group (-C≡N) in all compounds enables participation in nucleophilic additions or reductions. For example, 3-[(2-hydroxyethyl)amino]propiononitrile is hydrogenated to amines in catalytic processes .
  • Applications: Shorter-chain derivatives (e.g., benzylamino or hydroxyethylamino) are commonly used in catalysis and drug synthesis, while phenylhydrazino variants may serve niche roles in azo-dye chemistry .

Physicochemical Properties

  • Boiling Points: notes that analogs like 3-[(2-acetoxyethyl)phenylamino]propiononitrile have boiling points between 202–258°C, influenced by substituent polarity and molecular weight. The docosylamino variant likely has a higher boiling point due to its long alkyl chain .
  • Solubility: Hydroxyethyl or benzyl derivatives exhibit moderate solubility in polar solvents (e.g., ethanol), whereas the docosylamino variant is expected to be soluble in nonpolar solvents (e.g., hexane) .

Market and Regulatory Landscape

  • Market Data: Reports on analogs like 3-(N-(2-hydroxyethyl)anilino)propiononitrile (EC 202-174-5) include extensive consumption analyses across 200+ countries, reflecting demand in textiles and specialty chemicals .
  • Regulatory Status: Compounds such as 3-(2-phenylhydrazino)propiononitrile (EC 248-139-8) are tracked under REACH regulations, with detailed safety and handling guidelines .

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